Bis(trifluoromethylsulphonyl)methane
Description
Overview of Bis(trifluoromethylsulfonyl)methane (BTMSM) in Contemporary Chemical Research
Bis(trifluoromethylsulfonyl)methane, systematically named 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide and commonly abbreviated as BTMSM, is a synthetic organofluorine compound that has garnered significant attention in modern chemical research. Structurally, it features a central methane (B114726) carbon atom bonded to two highly electron-withdrawing trifluoromethylsulfonyl (triflyl or Tf) groups. This unique molecular architecture imparts exceptional properties to BTMSM, most notably its remarkable acidity, making it one of the strongest known carbon acids. researchgate.net Its conjugate base is highly stabilized through the delocalization of the negative charge across the two sulfonyl groups and the six fluorine atoms. This high stability and corresponding acidity are central to its utility in a wide array of chemical transformations.
In contemporary research, BTMSM is recognized for its versatility, serving as a powerful catalyst, a unique ligand in coordination chemistry, and a valuable building block in the synthesis of advanced materials. ontosight.aichemimpex.com Its applications span from facilitating complex organic reactions to enhancing the performance of high-technology materials such as fluorinated polymers and electrolytes for energy storage devices. ontosight.ai The strong electron-withdrawing nature of the trifluoromethyl groups also contributes to the compound's high thermal and chemical stability, making it suitable for use in demanding reaction conditions. ontosight.ai
Significance of Strong Carbon Acids in Chemical Synthesis and Catalysis
Carbon acids, compounds in which a C-H bond can donate a proton, represent a fundamental class of acids in organic chemistry. The strength of a carbon acid is determined by the stability of the resulting carbanion (its conjugate base). While simple alkanes are exceedingly weak acids, the acidity of a C-H bond can be dramatically increased by the presence of adjacent electron-withdrawing groups that can stabilize the negative charge of the carbanion through inductive and resonance effects.
Strong carbon acids, such as BTMSM, play a pivotal role in chemical synthesis and catalysis for several reasons:
Generation of Nucleophilic Carbanions: The deprotonation of strong carbon acids provides a route to stabilized carbanions, which are potent nucleophiles. These nucleophiles can participate in a variety of bond-forming reactions, enabling the construction of complex molecular frameworks.
Brønsted Acid Catalysis: Strong carbon acids can themselves act as powerful Brønsted acid catalysts. Their high acidity allows them to protonate a wide range of substrates, activating them towards subsequent reactions. Unlike many traditional strong acids, organic-based carbon acids often offer better solubility in organic solvents and can be tailored for specific catalytic applications.
Lewis Acid Catalysis: The conjugate bases of strong carbon acids are often weakly coordinating anions. Metal salts of these anions can function as highly effective Lewis acid catalysts, as the non-coordinating nature of the anion enhances the electrophilicity of the metal center. mdpi.com
The reactivity of carbon acids can be compared based on their pKa values. A lower pKa value indicates a stronger acid. The presence of multiple electron-withdrawing groups, as seen in BTMSM, significantly lowers the pKa compared to other carbon acids.
Evolution of Research on Bis(trifluoromethylsulfonyl)methane: Historical Context and Recent Advances
The development of organofluorine chemistry has been a major theme in chemical research over the past century, driven by the unique properties that fluorine atoms impart to organic molecules. The synthesis and study of compounds containing the trifluoromethylsulfonyl group have been a significant part of this evolution. Early research focused on the synthesis and characterization of simple triflates and related compounds.
The synthesis of bis(trifluoromethylsulfonyl)methane and the recognition of its exceptional acidity marked a significant advancement in the field of strong carbon acids. Initial studies focused on its preparation and the quantification of its acidic properties. The development of more efficient and scalable synthetic routes has been a key area of research, enabling its wider application.
Recent advances in the chemistry of BTMSM and related compounds have been driven by the growing demand for new catalysts and materials with enhanced performance. Researchers are actively exploring its use in asymmetric catalysis, where chiral derivatives of BTMSM can be used to induce stereoselectivity in chemical reactions. In materials science, there is a strong focus on incorporating BTMSM moieties into polymers to create materials with superior thermal stability, chemical resistance, and specific electronic properties. chemimpex.com Furthermore, the use of BTMSM and its derivatives in the formulation of advanced electrolytes for lithium-ion batteries and other electrochemical devices is a burgeoning area of investigation, aiming to improve energy density and battery performance. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C3H2F6O4S2/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h1H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOFWVRRMVGXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059982 | |
| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
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Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428-76-2 | |
| Record name | Bis[(trifluoromethyl)sulfonyl]methane | |
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| Record name | Methane, bis((trifluoromethyl)sulfonyl)- | |
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| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
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| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
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| Record name | Bis(trifluoromethylsulphonyl)methane | |
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| Record name | Bis(trifluoromethylsulfonyl)methane | |
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Synthetic Methodologies for Bis Trifluoromethylsulfonyl Methane and Its Derivatives
Direct Synthesis Routes of Bis(trifluoromethylsulfonyl)methane
The direct synthesis of bis(trifluoromethylsulfonyl)methane can be approached through various chemical reactions. This section details two such pathways.
Reaction of Trifluoromethanesulfonic Acid with Formaldehyde (B43269)
The synthesis of bis(trifluoromethylsulfonyl)methane typically involves the reaction of trifluoromethanesulfonic acid with methane (B114726) or its derivatives in the presence of a catalyst. ontosight.ai However, specific details regarding the direct reaction of trifluoromethanesulfonic acid with formaldehyde to produce bis(trifluoromethylsulfonyl)methane are not extensively documented in the reviewed scientific literature.
Reaction of Trifluoromethanesulfonyl Fluoride (B91410) with Methylene (B1212753) Chloride
A notable method for the preparation of bis(perfluoroalkyl-sulfonyl)methanes, including bis(trifluoromethylsulfonyl)methane, involves the reaction of perfluoroalkanesulfonyl fluorides with a methylmagnesium halide in a suitable solvent. google.com This process can be adapted using trifluoromethanesulfonyl fluoride and a methylating agent in the presence of methylene chloride as a solvent.
The general reaction involves reacting one gram-molecular weight of perfluoroalkanesulfonyl fluoride with approximately 2.5 to 3.5 gram-molecular weights of a methylmagnesium halide. google.com The reaction is typically conducted in a non-reactive ether solvent, and methylene chloride can be used as a diluent. google.com The reaction temperature is maintained between -20°C and 100°C for one to three hours. google.com Following the reaction, the resulting organomagnesium halide is hydrolyzed to isolate the final product. google.com Yields of bis(perfluoromethylsulfonyl)methane can reach up to 74% of the theoretical value under optimized conditions. google.com
Synthesis of Bis(trifluoromethylsulfonyl)methane Derivatives
The acidic nature of the methylene protons in bis(trifluoromethylsulfonyl)methane allows for the formation of salts, which can then be used as nucleophiles to synthesize a variety of derivatives.
Nucleophilic Reactions with Bis(trifluoromethylsulfonyl)methane Salts
The salts of bis(trifluoromethylsulfonyl)methane are valuable intermediates for the synthesis of various derivatives through nucleophilic substitution reactions. google.compdx.edu These reactions typically involve the displacement of a leaving group from an electrophilic substrate by the bis(trifluoromethylsulfonyl)methide anion.
A variety of derivatives can be prepared by reacting the sodium or potassium salt of bis(trifluoromethylsulfonyl)methane with different electrophiles. For instance, reaction with bis(dimethylamino)phosphorochloridate in acetonitrile (B52724) and pyridine (B92270) yields the corresponding phosphorylated derivative. google.com Similarly, reaction with stearic acid chloride in THF and pyridine produces the acylated product. google.com The reaction with cyanogen (B1215507) bromide in acetonitrile and pyridine leads to the formation of the cyano-substituted derivative. google.com
| Electrophile | Solvent System | Product |
| Bis(dimethylamino)phosphorochloridate | Acetonitrile/Pyridine | K⁺ {(CH₃)₂N)}₂PO(CF₃SO₂)₂C⁻ |
| Stearic Acid Chloride | THF/Pyridine | C₁₇H₃₅COC(SO₂CF₃)₂⁻ Na⁺ |
| Cyanogen Bromide | Acetonitrile/Pyridine | K⁺ [(CF₃SO₂)₂CCN]⁻ |
| Methoxyacetic Acid Chloride | Acetonitrile/Pyridine | K[CH₃OCH₂COC(SO₂CF₃)₂] |
Table 1: Examples of Nucleophilic Reactions with Bis(trifluoromethylsulfonyl)methane Salts google.com
Synthesis of Fluorinated Sulfonyl Methanes and Derivatives
The synthesis of other fluorinated sulfonyl methanes and their derivatives often leverages the reactivity of the sulfonyl group. The sulfonyl group can activate adjacent protons, facilitating further functionalization such as fluorination. nih.gov
One approach to synthesizing fluorinated sulfonyl methane derivatives involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. nih.gov For example, α-difluorobenzyltriflone can be prepared in high yield through the difluorination of the corresponding benzyltriflone with excess NFSI and potassium phosphate. nih.gov Monofluoro derivatives can be synthesized by deprotonation with one equivalent of sodium hexamethyldisilazide (NaHMDS) followed by the addition of NFSI. nih.gov
Furthermore, derivatives of bis(trifluoromethylsulfonyl)methane can be synthesized by utilizing its salts as nucleophiles in reactions with various halogenated compounds. pdx.edu For example, reactions with bromine, 3-bromo-1-propene, and 1-iodopropane (B42940) can yield bis(trifluoromethylsulfonyl)bromomethane, 4,4-bis(trifluoromethylsulfonyl)-1-butene, and 1,1-bis(trifluoromethylsulfonyl)butane, respectively. pdx.edu
Advanced Synthetic Strategies and Novel Precursors
Recent advancements in synthetic chemistry have led to the development of more efficient and simplified routes for the synthesis of bis(trifluoromethylsulfonyl)methane and related compounds.
One advanced strategy involves a one-pot synthesis method, which can simplify the process route and reduce the difficulty of product separation. google.com Although detailed for the synthesis of lithium bis(trifluoromethylsulfonyl)imide, the principles of one-pot reactions represent a significant advancement in producing complex fluorinated compounds.
The use of novel precursors is another area of development. A patented method describes the use of sodium trifluoromethanesulfinate as a key starting material. patsnap.com This process involves reacting sodium trifluoromethanesulfinate with methyl magnesium bromide and tetrabutylammonium (B224687) iodide in an organic solvent. The resulting intermediate is then treated with tert-butyl lithium and trifluoromethanesulfonic anhydride (B1165640) to yield bis(trifluoromethylsulfonyl)methane with high purity and yield. patsnap.com This method is highlighted for its simple preparation, stable process, and high yield. patsnap.com
| Embodiment | Reagents | Yield (%) | Purity (%) |
| 1 | 0.1mol Sodium trifluoromethylsulfinate, 0.15mol Methylmagnesium bromide, 0.01mol Tetrabutylammonium iodide, 0.22mol tert-Butyllithium, 0.11mol Trifluoromethanesulfonic anhydride | 93 | 99.6 |
| 2 | 0.1mol Sodium trifluoromethylsulfinate, 0.2mol Methylmagnesium bromide, 0.02mol Tetrabutylammonium iodide, 0.25mol tert-Butyllithium, 0.13mol Trifluoromethanesulfonic anhydride | 94 | 99.7 |
| 3 | 0.1mol Sodium trifluoromethylsulfinate, 0.17mol Methylmagnesium bromide, 0.017mol Tetrabutylammonium iodide, 0.23mol tert-Butyllithium, 0.12mol Trifluoromethanesulfonic anhydride | 95 | 99.7 |
Table 2: Yield and Purity of Bis(trifluoromethylsulfonyl)methane from Sodium Trifluoromethanesulfinate Precursor patsnap.com
Installation of Superacidic Carbon Acid Moieties onto Polymer Materials
The integration of potent acid functionalities into polymer materials is crucial for developing advanced catalysts, membranes, and other functional materials. While sulfonic acids have traditionally been the primary choice, the unique properties of carbon acids, particularly the bis[(trifluoromethyl)sulfonyl]methyl group (–CH(SO₂CF₃)₂), have led to new synthetic strategies. This superacidic moiety can be incorporated into polymers through post-polymerization modification, offering a versatile method to create materials with tailored acidic properties. rsc.orgrsc.org
A key methodology for this functionalization involves the use of 1,1-bis[(trifluoromethyl)sulfonyl]ethylene as a highly electrophilic reagent. rsc.org This compound readily reacts with nucleophilic sites on a pre-formed polymer backbone, allowing for the direct installation of the bis[(trifluoromethyl)sulfonyl]methyl group. This approach avoids the challenges associated with polymerizing monomers that already contain the highly acidic and potentially reactive functional group. rsc.org
Detailed research findings have demonstrated the efficacy of this method using copolymers of styrene (B11656) and 4-hydroxystyrene, P(St-co-StOH). The hydroxyl groups (–OH) on the polymer serve as the nucleophilic sites for the reaction. The process is typically carried out in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. The reaction proceeds via a nucleophilic addition of the polymer's hydroxyl group to the carbon-carbon double bond of the 1,1-bis[(trifluoromethyl)sulfonyl]ethylene. rsc.org
The efficiency of this solid-state reaction has been verified, resulting in an organic material with a surface decorated with the desired superacidic units. rsc.org Characterization of the resulting functionalized polymers confirms the successful incorporation of the bis[(trifluoromethyl)sulfonyl]methyl moieties. The fabricated materials, such as membranes featuring these surface units, have shown high catalytic activity. For instance, they have been successfully employed as efficient organocatalysts in the Mukaiyama aldol (B89426) reaction, demonstrating the practical utility of this synthetic approach. rsc.orgrsc.org This method provides a straightforward pathway for installing superacidic carbon acid groups onto material surfaces without requiring complex or harsh chemical treatments. rsc.org
Table 1: Polymer Functionalization with 1,1-bis[(trifluoromethyl)sulfonyl]ethylene
| Polymer Precursor | Reagent | Solvent | Reaction Conditions | Outcome |
|---|---|---|---|---|
| P(St-co-StOH) | 1,1-bis[(trifluoromethyl)sulfonyl]ethylene | Dichloromethane | Room Temperature | Successful installation of bis[(trifluoromethyl)sulfonyl]methyl units onto the polymer backbone. |
Synthesis of Tris[(trifluoromethyl)sulfonyl]methane (Triflidic Acid) and Related Structures
Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃, commonly known as triflidic acid, is an organic superacid with significantly greater acidity than triflic acid. wikipedia.org Its synthesis often utilizes bis(trifluoromethylsulfonyl)methane, CH₂(SO₂CF₃)₂, as a key precursor, highlighting the foundational role of the bis(sulfonyl)methane structure in accessing more complex carbon acids. youtube.com
The first reported synthesis of triflidic acid was achieved by Seppelt and Turowsky in 1987. wikipedia.org The general synthetic strategy involves a two-step process:
Deprotonation: Bis(trifluoromethylsulfonyl)methane is deprotonated using a strong base to form its corresponding carbanion, [CH(SO₂CF₃)₂]⁻. This anion is stabilized by the strong electron-withdrawing effects of the two trifluoromethylsulfonyl groups.
Triflylation: The resulting carbanion is then reacted with a suitable electrophilic "CF₃SO₂" source to install the third trifluoromethylsulfonyl group.
In a typical procedure, the sodium or potassium salt of bis(trifluoromethylsulfonyl)methane is prepared first. For example, the sodium salt of bis(trifluoromethylsulfonyl)methane can be dissolved in a polar aprotic solvent like acetonitrile. google.com This salt is then treated with an electrophilic triflylating agent. While various reagents can be envisioned, trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O), also known as triflic anhydride, is a powerful and commonly used electrophile for introducing the triflyl (CF₃SO₂-) group.
The reaction between the bis(trifluoromethylsulfonyl)methanide anion and the triflylating agent yields the crude triflidic acid or its salt. The final step involves acidification, often with a strong mineral acid like sulfuric acid, to produce the neutral triflidic acid, HC(SO₂CF₃)₃. youtube.com The high thermal and redox stability of the compound facilitates its isolation and purification.
This synthetic pathway can be adapted to create a variety of related structures. By reacting the sodium salt of bis(trifluoromethylsulfonyl)methane with different electrophiles, a range of derivatives can be prepared. For instance, reactions with reagents like bis(dimethylamino)phosphorochloridate or stearic acid chloride lead to the formation of functionalized methanide (B1207047) salts. google.com
Table 2: General Synthesis Scheme for Triflidic Acid
| Step | Precursor/Intermediate | Reagents | Key Transformation |
|---|---|---|---|
| 1. Deprotonation | Bis(trifluoromethylsulfonyl)methane | Strong Base (e.g., NaH, KH) | Formation of the bis(trifluoromethylsulfonyl)methanide anion, [CH(SO₂CF₃)₂]⁻. |
| 2. Triflylation | Bis(trifluoromethylsulfonyl)methanide salt | Triflylating Agent (e.g., Triflic Anhydride) | Addition of a third CF₃SO₂ group to form the tris[(trifluoromethyl)sulfonyl]methanide anion, [C(SO₂CF₃)₃]⁻. |
Acidity and Superacidity of Bis Trifluoromethylsulfonyl Methane
Brønsted Acidity and Proton Donating Capabilities
Bis(trifluoromethylsulfonyl)methane is recognized as one of the strongest known Brønsted acids. researchgate.net Its ability to donate a proton far exceeds that of conventional strong acids. The estimated aqueous pKa of triflidic acid is approximately -18.6, which indicates an acidity that is about 10,000 times greater than that of triflic acid (pKa ≈ -14). wikipedia.orgnbinno.com This significant difference in acidity highlights the profound effect of having two trifluoromethylsulfonyl groups.
The proton-donating capability of bis(trifluoromethylsulfonyl)methane has been a subject of interest in the formation of protic ionic liquids (PILs). researchgate.netresearchgate.net These materials are formed by the transfer of a proton from a Brønsted acid to a Brønsted base. researchgate.net Studies involving bis(trifluoromethylsulfonyl)amide (a related superacid) and N-methylimidazole have shown that equimolar mixtures result in nearly complete proton transfer, forming ionic species. researchgate.net This efficient proton donation is a key characteristic of its strong Brønsted acidity.
Lewis Acidity in Catalytic Applications
While primarily known for its Brønsted acidity, the conjugate base of bis(trifluoromethylsulfonyl)methane, the triflide anion, and related metal salts exhibit significant Lewis acidity. Lanthanide salts of triflidic acid, known as "triflides," have been demonstrated to be more effective Lewis acid catalysts than the corresponding triflates. wikipedia.org The high Lewis acidity of these compounds makes them attractive for various catalytic applications. chemrxiv.org
Salts derived from the related bis(trifluoromethylsulfonyl)imide anion (TFSI–) have been shown to be systematically stronger Lewis acids than their triflate counterparts. chemrxiv.org This enhanced Lewis acidity is valuable in applications such as catalysis and the tuning of multimetallic materials. chemrxiv.org Furthermore, neutral silicon compounds bearing perfluorinated catecholato ligands, which are structurally related to the trifluoromethylsulfonyl group in terms of electron-withdrawing capabilities, have been shown to be potent Lewis acids for catalytic reactions like aldehyde hydrosilation. nih.govresearchgate.netnih.gov
Comparison with Other Strong Acids and Superacids
Bis(trifluoromethylsulfonyl)methane is classified as a superacid, a category of acids stronger than 100% sulfuric acid. wikipedia.org Its acidity surpasses that of many well-known strong acids.
| Acid | Estimated Aqueous pKa | Hammett Acidity Function (H₀) |
| Bis(trifluoromethylsulfonyl)methane | ~ -18.6 wikipedia.org | Not widely reported |
| Triflic Acid (Trifluoromethanesulfonic acid) | ~ -14.7 wikipedia.org | -14.9 wikipedia.org |
| Fluorosulfuric Acid | Not widely reported | -15.1 wikipedia.org |
| Perchloric Acid | ~ -10 | -13 wikipedia.org |
| Sulfuric Acid | -3 | -12 wikipedia.org |
As the table illustrates, bis(trifluoromethylsulfonyl)methane is significantly more acidic than triflic acid, which itself is considered a superacid and is about a thousand times stronger than sulfuric acid. wikipedia.org The acidity of bis(trifluoromethylsulfonyl)methane is in a league with some of the most potent acid systems known, exceeded only by specialized systems like carborane acids. wikipedia.orgwikipedia.org
Impact of Fluorine Substitution on Acidity
The exceptional acidity of bis(trifluoromethylsulfonyl)methane is directly attributable to the presence of fluorine atoms. The strong electron-withdrawing inductive effect of the trifluoromethyl (CF₃) group is a well-established principle for increasing the acidity of nearby functional groups. researchgate.netresearchgate.net Fluorine's high electronegativity pulls electron density away from the central carbon atom, which stabilizes the resulting carbanion (the conjugate base) after the proton is donated.
This stabilization is a key factor in the compound's high acidity. The negative charge on the conjugate base is extensively delocalized over the two sulfonyl groups and their highly electronegative oxygen and fluorine atoms. nbinno.com However, studies on other fluorinated methane (B114726) derivatives have shown that the effect of α-fluorine substitution can be complex, sometimes even weakening acidity contrary to expectations. researchgate.netresearchgate.net In the case of bis(trifluoromethylsulfonyl)methane, the cumulative effect of six fluorine atoms on two sulfonyl groups leads to a dramatic enhancement of acidity.
Theoretical and Computational Acidity Studies
Theoretical and computational studies have been instrumental in understanding and quantifying the acidity of strong acids and superacids. High-level computational methods have been used to determine the gas-phase acidities (GA) of various superacids, providing values that are consistent with experimental results. researchgate.net
For instance, DFT (Density Functional Theory) computations have been employed to investigate the effects of fluorine substitution on C-H acidity in related molecules, helping to explain unexpected experimental pKa values. researchgate.net In the context of Lewis acidity, computed fluoride (B91410) ion affinity is a metric used to rank the strength of neutral Lewis acids, and silicon complexes with trifluoromethyl-substituted ligands have been shown to be among the strongest known neutral Lewis acids based on these calculations. nih.govresearchgate.net Such computational approaches provide valuable insights into the electronic structures and energetic properties that govern the remarkable acidity of compounds like bis(trifluoromethylsulfonyl)methane.
Reactivity and Reaction Mechanisms of Bis Trifluoromethylsulfonyl Methane
General Reactivity Patterns of Bis(trifluoromethylsulfonyl)methane
The reactivity of bis(trifluoromethylsulfonyl)methane is dominated by the strong electron-withdrawing nature of the two triflyl groups, which makes the central C-H bond exceptionally acidic. This allows for easy deprotonation to form a stable carbanion. The compound participates in a variety of reactions, including oxidation, reduction, and substitution, typically involving the activation of this C-H bond. Common reagents used in reactions with bis(trifluoromethylsulfonyl)methane include strong bases, oxidizing agents, and various electrophiles that react with its conjugate base. Reaction conditions often involve temperatures from room temperature to 100°C under inert atmospheres to prevent side reactions.
Bis(trifluoromethylsulfonyl)methane can undergo oxidation. The primary oxidation product is bis(trifluoromethanesulfonyl)methanol, where the methylene (B1212753) group is hydroxylated. Specific reagents and detailed mechanistic studies for this transformation are not extensively detailed in readily available literature, but the reaction involves the conversion of the C-H bond to a C-OH bond, likely proceeding through radical or ionic intermediates depending on the oxidizing agent employed.
The compound is also capable of being reduced to form various derivatives. The specific nature of these reduction products and the conditions required are not widely documented. Conceptually, reduction could target the sulfonyl groups, though this would require potent reducing agents and harsh conditions due to their stability.
Direct substitution reactions on the neutral bis(trifluoromethylsulfonyl)methane molecule where a nucleophile displaces a triflyl group are not a commonly reported reaction pathway. Instead, the compound's potent acidity dictates a different mode of "substitution" reactivity. The molecule is readily deprotonated by bases to form the bis(trifluoromethylsulfonyl)methanide anion. This anion is a stable, yet highly effective, nucleophile. It can then react with a wide range of electrophiles in what is formally a substitution reaction at the electrophile. This two-step sequence—deprotonation followed by nucleophilic attack—is the principal mechanism by which the hydrogen on the central carbon is substituted. google.com
Role in Electrophilic Substitution Reactions
Due to its extremely high Brønsted acidity, bis(trifluoromethylsulfonyl)methane can function as a potent acid catalyst in organic reactions, including electrophilic aromatic substitution (EAS). wikipedia.orglumenlearning.com In EAS reactions, a strong acid catalyst is often required to generate a sufficiently powerful electrophile to attack the stable aromatic ring. lumenlearning.com For example, in Friedel-Crafts reactions or halogenations, a Lewis or Brønsted acid activates the alkyl halide, acyl halide, or halogen molecule, making it more electrophilic. wikipedia.orglumenlearning.com Bis(trifluoromethylsulfonyl)methane, by analogy with other superacids like trifluoromethanesulfonic acid, can protonate and activate weak electrophiles, thereby facilitating their attack on an aromatic substrate.
The general mechanism involves:
Protonation of the electrophile precursor by bis(trifluoromethylsulfonyl)methane to generate a more active electrophile.
Attack of the aromatic π-system on the activated electrophile to form the arenium ion (σ-complex) intermediate.
Deprotonation of the arenium ion by the conjugate base of the catalyst to restore aromaticity and regenerate the catalyst.
Mechanisms of C-H Activation and Functionalization
The key to the reactivity of bis(trifluoromethylsulfonyl)methane is the activation of its central C-H bond. The two adjacent sulfonyl groups exert a powerful inductive effect, stabilizing the conjugate base formed upon deprotonation. This results in a pKa that is in the superacid region, making the proton readily removable by even moderate bases.
The mechanism for C-H activation and subsequent functionalization is a two-step process:
C-H Activation (Deprotonation): A base (B:) removes the acidic proton to form the nucleophilic bis(trifluoromethylsulfonyl)methanide anion. (CF₃SO₂)₂CH₂ + B: ⇌ [(CF₃SO₂)₂CH]⁻ + BH⁺
Functionalization (Nucleophilic Attack): The resulting carbanion attacks an electrophile (E-X), displacing a leaving group (X) and forming a new carbon-electrophile bond. [(CF₃SO₂)₂CH]⁻ + E-X → (CF₃SO₂)₂CH-E + X⁻
This strategy has been employed to synthesize a wide variety of functionalized derivatives by reacting the alkali metal salts of bis(trifluoromethylsulfonyl)methane with diverse electrophiles. google.com
| Methanide (B1207047) Salt | Electrophile | Solvent/Conditions | Product |
|---|---|---|---|
| Sodium bis(trifluoromethylsulfonyl)methanide | Stearic acid chloride | THF, Pyridine (B92270) | [C₁₇H₃₅CO(CF₃SO₂)₂C]⁻ Li⁺ |
| Sodium bis(trifluoromethylsulfonyl)methanide | Bis(dimethylamino)phosphorochloridate | Acetonitrile (B52724), Pyridine | K⁺ [{(CH₃)₂N}₂PO(CF₃SO₂)₂C]⁻ |
| Potassium bis(trifluoromethylsulfonyl)methanide | Cyanogen (B1215507) bromide | Acetonitrile, Pyridine | K⁺ [(CF₃SO₂)₂CCN]⁻ |
| Potassium bis(trifluoromethylsulfonyl)methanide | Potassium trifluoromethanesulfonate (B1224126) / (Chloromethylene)dimethylammonium chloride | Acetonitrile, 0°C to RT | Cs⁺ [(CF₃SO₂)₃C]⁻ |
Reaction with N-Halogenosuccinimide
The reaction of bis(trifluoromethylsulfonyl)methane with N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), proceeds via the nucleophilic methanide anion. N-halosuccinimides are common laboratory reagents used as sources of electrophilic halogens (Cl⁺, Br⁺, I⁺). researchgate.netrsc.org
The reaction mechanism follows the general pathway for C-H functionalization described previously. First, bis(trifluoromethylsulfonyl)methane is deprotonated by a base to form its highly nucleophilic conjugate base. This anion then attacks the electrophilic halogen atom of the N-halosuccinimide, displacing the succinimide (B58015) anion and yielding the α-halogenated product. researchgate.net This reaction is analogous to the documented halogenation of alkali metal salts of bis(trifluoromethylsulfonyl)methane with other electrophilic halogen sources like chlorine, bromine, and N-fluoro-bis(trifluoromethanesulfonyl)imine. researchgate.net
Mechanism:
(CF₃SO₂)₂CH₂ + Base → [(CF₃SO₂)₂CH]⁻
[(CF₃SO₂)₂CH]⁻ + NXS → (CF₃SO₂)₂CHX + [Succinimide]⁻ (where X = Cl, Br, I)
This provides a direct route to α-halo-bis(trifluoromethylsulfonyl)methanes, which are valuable synthetic intermediates.
Interactions with Metal Ions and Organic Bases
The reactivity of bis(trifluoromethylsulfonyl)methane, and more specifically its deprotonated form, the bis(trifluoromethylsulfonyl)methanide or triflimide anion ([CH(SO₂CF₃)₂]⁻), is characterized by its strong acidity and the weakly coordinating nature of its conjugate base. This dual characteristic governs its interactions with both metal ions and organic bases, leading to the formation of a diverse range of complexes, salts, and ionic liquids.
The high acidity of bis(trifluoromethylsulfonyl)methane facilitates proton transfer to organic bases, resulting in the formation of organic salts. The reaction mechanism is a straightforward acid-base neutralization. The lone pair of electrons on the nitrogen atom of the organic base abstracts the acidic proton from the central carbon atom of bis(trifluoromethylsulfonyl)methane. This proton transfer is highly favorable due to the significant stabilization of the resulting anion through the strong electron-withdrawing effects of the two trifluoromethylsulfonyl groups.
This interaction has been widely utilized in the synthesis of ionic liquids, where the resulting organic cation is paired with the bulky, weakly coordinating triflimide anion. The choice of organic base allows for the tuning of the physical and chemical properties of the resulting salt.
Table 1: Synthesis of Organic Triflimide Salts
| Organic Base | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Pyridine | Metathesis reaction of butyl pyridinium (B92312) bromide with lithium bis(trifluoromethanesulfonyl)imide in methanol (B129727), stirred overnight at room temperature. nih.gov | Butyl Pyridinium Bis(trifluoromethanesulfonyl)imide | 75 nih.gov |
| 1-Methylimidazole | Metathesis reaction of 1-butyl-3-methylimidazolium bromide with sodium methanesulfonate, followed by anion exchange. nih.gov | 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | Yields for similar imidazolium (B1220033) salts range from 16% to 87%. |
| Diethyl Amine | Reaction with butyl bromide to form the quaternary ammonium (B1175870) bromide, followed by metathesis with lithium bis(trifluoromethanesulfonyl)imide. nih.gov | Diethyldibutylammonium Bis(trifluoromethanesulfonyl)imide | Not specified |
The triflimide anion is a versatile ligand in coordination chemistry due to its status as a weakly coordinating anion. This property allows it to stabilize highly reactive cationic metal complexes. The interaction between metal ions and the triflimide anion is primarily electrostatic.
The triflimide anion can coordinate to metal centers in various modes, a flexibility that contributes to its utility in stabilizing a wide range of metal complexes. The specific coordination is influenced by factors such as the size and charge of the metal ion, the presence of other ligands, and the crystallization conditions. The most common coordination modes are:
Monodentate: Coordination occurs through one of the oxygen atoms of the sulfonyl groups.
Bidentate: Coordination involves two oxygen atoms from the same anion, which can be from the same or different sulfonyl groups.
Bridging: The anion can bridge two metal centers.
Research has shown that the conformation of the triflimide anion, described by the C-S-N-S torsional angle, can be either cis or trans. The cis conformation is often observed in the crystalline structures of its alkali metal salts. frontiersin.org
The coordination environment of metal ions with the triflimide anion has been investigated through various techniques, including X-ray crystallography. These studies provide valuable insights into the structural characteristics of the resulting complexes.
Table 2: Coordination of Metal Ions with the Triflimide Anion
| Metal Ion | Coordination Number | Coordination Mode of Triflimide Anion | Key Structural Features |
|---|---|---|---|
| Li⁺ | 4 | Monodentate (via Oxygen) | Tetrahedrally coordinated by four oxygen atoms from four neighboring anions. researchgate.net |
| Na⁺ | 5-7 | Monodentate and Bidentate | Primary coordination with five neighboring oxygen atoms, with secondary contacts to another oxygen and a nitrogen atom. researchgate.net |
| K⁺ | 8-10 | Monodentate and Bidentate | Coordinated to eight oxygen atoms and two nitrogen atoms from surrounding anions. frontiersin.org |
| Fe(III), Ti(IV), Ru(III) | Varies | Monodentate (N or O), Bidentate (O,O' or N,O) | Stabilizes monomeric, ligand-deficient transition metal complexes. rsc.orgresearchgate.net |
Catalytic Applications of Bis Trifluoromethylsulfonyl Methane
Bis(trifluoromethylsulfonyl)methane as a Strong Acid Catalyst in Organic Synthesis
The high acidity of bis(trifluoromethylsulfonyl)methane allows it to function as a powerful acid catalyst in a variety of organic reactions. It can enhance reaction rates and influence selectivity in several key synthetic transformations. Its utility is often realized either through direct proton catalysis or via its corresponding anion in ionic liquids or metal salts.
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can be effectively catalyzed by derivatives of bis(trifluoromethylsulfonyl)methane. While the compound itself can act as a Brønsted acid catalyst, its application is more prominently featured in the form of metal complexes where its conjugate base serves as a ligand. These complexes function as powerful Lewis acid catalysts.
Research has demonstrated that lanthanide complexes with the bis(trifluoromethanesulfonyl)amide (triflimidate) anion, such as Europium(III) bis(trifluoromethanesulfonyl)amide (Eu(NTf₂)₃) and Ytterbium(III) bis(trifluoromethanesulfonyl)amide (Yb(NTf₂)₃), are highly effective in catalyzing Diels-Alder reactions. researchgate.net These catalysts have been shown to facilitate the cycloaddition of substituted hydrocarbazoles, achieving high yields and enantioselectivity when paired with a chiral holmium(III) complex. researchgate.net The catalytic activity of these metal complexes stems from the triflimidate anion's ability to enhance the Lewis acidity of the metal center, thereby activating the dienophile for cycloaddition.
| Catalyst System | Diene/Dienophile | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Chiral Holmium(III) Complex | 3-[1-(silyloxy)vinyl]indoles and electron-deficient olefins | Substituted hydrocarbazoles | up to 99% | up to 94% | researchgate.net |
Bis(trifluoromethylsulfonyl)methane and its related imide, bis(trifluoromethane)sulfonimide (HNTf₂), are potent initiators for cationic polymerization. This type of chain-growth polymerization is suitable for monomers with electron-donating substituents, such as alkenes and heterocycles. The strong acidity of HNTf₂ allows it to efficiently generate the initial carbocationic species from the monomer, which then propagates to form the polymer chain.
Studies have shown that HNTf₂ can initiate the controlled/"living" cationic polymerization of isobutyl vinyl ether (IBVE) and ethyl vinyl ether. This single-molecule initiating system can achieve monomer conversions of up to 99% in seconds, producing polymers with narrow molecular weight distributions. The molecular weight of the resulting poly(isobutyl vinyl ether) increases linearly with time, which is characteristic of a living polymerization process. This level of control is highly desirable for synthesizing well-defined polymer architectures.
Friedel-Crafts reactions, which involve the alkylation or acylation of aromatic rings, are fundamental transformations in organic chemistry. These reactions typically require strong acid catalysts. Metal complexes derived from bis(trifluoromethylsulfonyl)methane, particularly lanthanide bis(trifluoromethanesulfonyl)amides (Ln(NTf₂)₃), have emerged as highly efficient and reusable catalysts for these reactions. researchgate.netresearchgate.net
In Friedel-Crafts acylation, lanthanide triflimidates have demonstrated superior catalytic activity compared to analogous metal triflates, especially when used in non-hazardous solvents. researchgate.net These catalysts facilitate the smooth acylation of substituted benzenes under mild conditions. A significant advantage of these catalysts is their ease of recovery and reusability without a significant loss of activity, which is beneficial from both an economic and environmental perspective. researchgate.net
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Outcome | Reference |
| Yb[N(C₄F₉SO₂)₂]₃ (1 mol%) | Toluene | Not specified | Ionic Liquid | Effective nitration (related electrophilic substitution) | researchgate.net |
| Ln(NTf₂)₃ | Substituted benzenes | Not specified | Not specified | Smooth acylation under mild conditions; catalyst is reusable | researchgate.netresearchgate.net |
The Aldol (B89426) reaction is a critical carbon-carbon bond-forming reaction that typically proceeds under basic or acidic conditions to form a β-hydroxy carbonyl compound. While bis(trifluoromethylsulfonyl)methane is a potent acid, its specific application as a catalyst for Aldol reactions is not extensively documented in scientific literature. Research often highlights that Aldol formation is effectively catalyzed by base. researchgate.net Therefore, the utility of this strong Brønsted acid for this particular transformation remains an area for further investigation.
Cycloaddition reactions are a broad class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. The Diels-Alder reaction ([4+2] cycloaddition) is the most prominent example catalyzed by derivatives of bis(trifluoromethylsulfonyl)methane.
Beyond the Diels-Alder reaction, related compounds have been implicated in other types of cycloadditions. For instance, ionic liquids containing the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion, have been used as effective media for [2+2] photodimerization reactions. In one study, using trimethyl(butyl)ammonium bis(trifluoromethylsulfonyl)imide as the solvent facilitated the efficient formation of a dicyclopentadiene (B1670491) dimer with a 71% yield. acs.org Furthermore, Brønsted acids related to the imide, such as trifluoromethanesulfonic acid (TfOH), have been shown to mediate [3+2] cycloaddition reactions. acs.org These examples suggest the potential of the bis(trifluoromethylsulfonyl) functional group to influence various cycloaddition pathways, although direct catalysis by bis(trifluoromethylsulfonyl)methane in [2+2] and [3+2] reactions is not as well-established as its role in Diels-Alder reactions.
Role as a Lewis Acid Catalyst
A primary catalytic function of bis(trifluoromethylsulfonyl)methane is its role as a precursor to potent Lewis acid catalysts. This is achieved when its highly stable conjugate base, the bis(trifluoromethylsulfonyl)methanide or the related imide anion, is complexed with a metal cation. lookchem.com The two strongly electron-withdrawing trifluoromethylsulfonyl groups delocalize the negative charge of the anion, making it very weakly coordinating.
When this weakly coordinating anion is paired with a metal ion, particularly lanthanides (Ln³⁺), it significantly enhances the metal center's Lewis acidity. researchgate.net The resulting metal complexes, such as Ln(NTf₂)₃, are stable and highly effective Lewis acid catalysts for a range of organic reactions, including the aforementioned Diels-Alder and Friedel-Crafts reactions. researchgate.netresearchgate.net The non-hygroscopic and non-oxidizing nature of the ligand makes it ideal for synthesizing and stabilizing these lanthanide complexes, which have broad applications in catalysis. lookchem.com
Organocatalysis with Bis(trifluoromethylsulfonyl)methyl Units
The high acidity of the C-H bond in bis(trifluoromethylsulfonyl)methane allows for its deprotonation by relatively weak bases, a key principle in its application within organocatalysis. In this context, the bis(trifluoromethylsulfonyl)methyl unit can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. While direct organocatalytic applications of bis(trifluoromethylsulfonyl)methane are emerging, the reactivity of analogous bis(arylsulfonyl)methanes in organocatalyzed reactions provides significant insight into its potential.
Research has demonstrated that bis(arylsulfonyl)methane can undergo organocatalytic addition to α,β-unsaturated aldehydes. This reaction, often catalyzed by prolinol derivatives, proceeds through the formation of an enamine from the aldehyde and the organocatalyst, which then facilitates the deprotonation of the bis(arylsulfonyl)methane. The resulting stabilized carbanion subsequently acts as a nucleophile in a Michael addition reaction. Given that bis(trifluoromethylsulfonyl)methane is a stronger carbon acid than its arylsulfonyl counterparts, it is expected to be an even more effective substrate in similar organocatalytic transformations.
A notable example in a closely related system is the highly catalytic and enantioselective Michael addition of fluorobis(phenylsulfonyl)methane (B1258845) to α,β-unsaturated aldehydes. This reaction provides a pathway for the synthesis of chiral monofluoromethyl compounds under mild conditions. The success of this transformation underscores the utility of the bis(sulfonyl)methane motif in organocatalysis and strongly suggests the viability of bis(trifluoromethylsulfonyl)methane in analogous asymmetric reactions.
Table 1: Organocatalytic Michael Addition of Bis(sulfonyl)methane Analogs to α,β-Unsaturated Aldehydes
| Nucleophile | Catalyst | Reaction Type | Product Type | Key Features |
| Bis(arylsulfonyl)methane | Prolinol derivatives | Michael Addition | β-Substituted aldehydes | Indirect β-methylation of enals. |
| Fluorobis(phenylsulfonyl)methane | Chiral amine | Michael Addition | Chiral monofluoromethyl compounds | High enantioselectivity under mild conditions. |
The data from these related studies indicate that the bis(trifluoromethylsulfonyl)methyl unit, when generated under organocatalytic conditions, would be a soft, stabilized nucleophile, ideal for conjugate addition reactions. The development of organocatalytic systems that can effectively utilize the unique properties of bis(trifluoromethylsulfonyl)methane is an active area of research with the potential to provide novel synthetic routes to complex fluorinated molecules.
Heterogeneous Catalysis and Supported Systems
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for enhancing catalyst recyclability, improving process efficiency, and minimizing product contamination. Bis(trifluoromethylsulfonyl)methane and its derivatives offer significant potential for application in heterogeneous catalysis, either through direct immobilization onto a support or by incorporation into the structure of porous materials like metal-organic frameworks (MOFs).
Supported Bis(trifluoromethylsulfonyl)methane on Inorganic and Polymeric Supports:
While specific examples of bis(trifluoromethylsulfonyl)methane directly supported on materials like silica (B1680970) or polymers are not yet widely reported in the literature, the principles for such immobilization are well-established. The acidic nature of bis(trifluoromethylsulfonyl)methane allows for its deprotonation to form the bis(trifluoromethylsulfonyl)methanide anion. This anion could be ionically bound to a support functionalized with cationic groups, such as quaternary ammonium (B1175870) or phosphonium (B103445) moieties. Alternatively, covalent attachment could be achieved by modifying the methane (B114726) backbone of the molecule with a reactive group suitable for grafting onto a support.
A related approach has been demonstrated with the immobilization of a polymerizable sulfonimide onto SBA-15 silica. This creates a solid acid catalyst with high thermal stability and recyclability, which has been shown to be effective in condensation reactions. This work provides a proof-of-concept for the development of heterogeneous catalysts based on strong, fluorine-containing acids.
Metal-Organic Frameworks (MOFs) Incorporating Bis(trifluoromethylsulfonyl)methanide:
Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The tunable nature of MOFs allows for the incorporation of specific functionalities, including catalytic sites. The bis(trifluoromethylsulfonyl)methanide anion could potentially be incorporated into MOFs in several ways. It could act as a counter-ion to cationic metal nodes within the framework, thereby introducing Brønsted acid sites. Alternatively, a modified bis(trifluoromethylsulfonyl)methane ligand could be synthesized to act as a linker in the MOF structure, creating a material with intrinsic acidity.
The use of MOFs as catalysts is a rapidly expanding field, with applications in a wide range of organic transformations. The incorporation of the highly acidic and chemically robust bis(trifluoromethylsulfonyl)methyl unit into MOF structures could lead to the development of novel, highly active, and shape-selective heterogeneous catalysts.
Table 2: Potential Strategies for Heterogenization of Bis(trifluoromethylsulfonyl)methane
| Support Material | Immobilization Strategy | Potential Catalytic Application | Advantages |
| Silica | Ionic or covalent attachment of the bis(trifluoromethylsulfonyl)methanide anion. | Acid-catalyzed reactions (e.g., esterification, Friedel-Crafts). | High surface area, thermal stability. |
| Polymer | Incorporation into a polymer backbone or grafting onto a pre-formed polymer. | Solid acid catalysis in various organic transformations. | Tunable properties, mechanical stability. |
| Metal-Organic Framework (MOF) | Use as a counter-ion or as a functionalized linker. | Shape-selective catalysis, Brønsted acid catalysis. | High porosity, well-defined active sites. |
The exploration of bis(trifluoromethylsulfonyl)methane in heterogeneous catalysis is a promising avenue for future research. The development of robust and recyclable catalysts based on this compound would be a significant advancement in the field of green and sustainable chemistry.
Coordination Chemistry and Ligand Design Involving Bis Trifluoromethylsulfonyl Methane Anion
Formation of Stable Metal Ion Complexes
The bis(trifluoromethylsulfonyl)imide anion's ability to form stable complexes with a wide array of metal ions is a cornerstone of its utility in chemistry. Despite being classified as a weakly coordinating anion, it readily dissolves various metal salts, leading to the formation of anionic metal-containing species. researchgate.net Its non-hygroscopic and non-oxidizing characteristics, coupled with solubility in organic solvents, make it particularly suitable for synthesizing and stabilizing metal complexes, including those of the lanthanides. lookchem.com
Research has demonstrated the formation of stable, monomeric, ligand-deficient transition metal complexes in ionic liquids composed of bis(trifluoromethylsulfonyl)imide anions. researchgate.netrsc.org The stability of these complexes is crucial for their application in various chemical processes. Studies have investigated the interaction between a range of metal cations and the anion, confirming the formation of complexes with metals such as Y(III), Al(III), Co(II), Ni(II), Cu(II), Zn(II), Ag(I), Li(I), and Na(I). researchgate.net An example of a well-characterized solid-state complex is [Cu(NTf2)2(bpp)2] (where bpp = 1,3-bis-(4-pyridyl)propane), which has been used to study guest-molecule interactions. nih.gov
| Metal Ion | Type of Complex/Interaction Studied | Reference |
|---|---|---|
| Transition Metals (Fe, Ti, Ru) | Stabilization of monomeric ligand-deficient complexes | researchgate.netrsc.org |
| Lanthanides | Used as a ligand to form stable complexes for materials applications | lookchem.com |
| Y(III), Al(III), Co(II), Ni(II), Cu(II), Zn(II), Ag(I) | Formation of anionic complexes, [M(Tf2N)x+1]⁻, in ionic liquids | researchgate.net |
| Li(I), Na(I) | Formation of anionic complexes in ionic liquids | researchgate.net |
| Copper (Cu(II)) | Formation of the crystalline complex [Cu(NTf2)2(bpp)2] | nih.gov |
Ligand Design Principles for Coordination Chemistry
The design of coordination complexes and catalytic systems often leverages the specific properties of the bis(trifluoromethylsulfonyl)imide anion. The key principles guiding its use in ligand design stem from its distinct structural and electronic features:
Weak Coordination: The anion's charge is highly delocalized over the two sulfonyl groups and the central nitrogen atom, making it a very weak nucleophile and a weakly coordinating ligand. researchgate.net This property is highly desirable when the goal is to study the intrinsic reactivity of a metal cation or to design catalysts where the substrate needs ready access to the metal center without being displaced by a strongly bound anion.
Charge Delocalization and Steric Bulk: The two bulky trifluoromethylsulfonyl groups provide significant steric hindrance around the coordinating atoms. This, combined with the diffuse charge, prevents strong ion pairing and enhances the solubility of its metal salts in less polar organic solvents.
Stabilization of Reactive Species: Its non-coordinating nature allows it to act as a counterion for highly reactive, coordinatively unsaturated metal cations. It can stabilize these electron-deficient centers without passivating them, thereby facilitating their participation in catalytic cycles. researchgate.netrsc.org
Tunability through Fluorination: The presence of fluorine atoms is a critical design feature. Anion fluorination leads to lower melting points, increased thermal and electrochemical stability, and hydrophobicity in the resulting ionic liquids and metal complexes. This allows for the tuning of physical properties like viscosity and solubility for specific applications, such as in electrochemical devices or biphasic catalysis.
Binding Modes of the Bis(trifluoromethylsulfonyl)imide Anion with Transition Metals
Despite its reputation as a "non-coordinating" anion, the bis(trifluoromethylsulfonyl)imide anion can and does coordinate to metal centers, particularly those that are highly electron-deficient or have available coordination sites. researchgate.net Structural studies have revealed several distinct binding modes through which it interacts with transition metals. These interactions are often observed in the context of ionic liquids, where the anion concentration is high.
Research has identified four primary binding modes for the [NTf2]⁻ anion with transition metals like iron, titanium, and ruthenium. researchgate.netrsc.org These modes involve coordination through its nitrogen and/or oxygen atoms.
Monodentate N-coordination (η¹-N): The anion binds to the metal center through its central nitrogen atom.
Monodentate O-coordination (η¹-O): One of the oxygen atoms from a sulfonyl group coordinates to the metal center.
Bidentate O,O'-coordination (η²-O,O'): Two oxygen atoms from the same sulfonyl group, or one from each of the two sulfonyl groups, chelate to the metal center.
Bidentate N,O-coordination (η²-N,O): The central nitrogen atom and one oxygen atom from an adjacent sulfonyl group form a chelate ring with the metal center. researchgate.netrsc.org
| Binding Mode | Description | Coordinating Atom(s) | Reference |
|---|---|---|---|
| η¹-N (Monodentate) | Coordination via the central nitrogen atom. | Nitrogen | researchgate.netrsc.org |
| η¹-O (Monodentate) | Coordination via one sulfonyl oxygen atom. | Oxygen | researchgate.netrsc.org |
| η²-O,O' (Bidentate) | Chelation via two oxygen atoms. | Oxygen, Oxygen | researchgate.netrsc.org |
| η²-N,O (Bidentate) | Chelation via the nitrogen and one oxygen atom. | Nitrogen, Oxygen | researchgate.netrsc.org |
Influence on Metal Catalysis
The bis(trifluoromethylsulfonyl)imide anion exerts a significant influence on metal-catalyzed reactions, primarily by virtue of its weak coordinating ability. This property allows it to function as a non-interfering counterion, leaving the metal center's coordination sphere open for substrate binding and subsequent catalytic transformation.
The anion is a key component in various catalytic systems:
Lewis Acid Catalysis: Metal salts of the anion, such as those of ytterbium(III) and scandium(III), show exceptional activity as Lewis acid catalysts. acs.org When dissolved in ionic liquids, metal-bis(trifluoromethylsulfonyl)imide complexes form anionic species like [M(Tf2N)x+1]⁻, which have been shown to be effective catalysts for Lewis acid-catalyzed processes. researchgate.net
Electrocatalysis: The anion plays a direct role in electrocatalytic reactions. A unique catalytic interface formed between a platinum electrode and the [NTf2]⁻ anion has been shown to facilitate the electro-oxidation of methane (B114726) to carbon dioxide and water. researchgate.net In another example, the direct electrochemical oxidation of the anion itself at a platinum electrode under anaerobic conditions can generate a radical catalyst in situ. cdc.gov This radical species was found to selectively promote the electro-oxidation of methanol (B129727) at a significantly lower potential. cdc.gov
The anion's role is therefore multifaceted; it can be a spectator counterion that enables catalysis by maintaining a reactive, charge-neutral complex, or it can be an active participant in the catalytic process by forming a unique reactive interface or by being transformed into a catalytic species itself. researchgate.netcdc.gov
Applications in Ionic Liquids and Electrochemistry
Bis(trifluoromethylsulfonyl)imide Anion in Ionic Liquid Development
The bis(trifluoromethylsulfonyl)imide anion, commonly abbreviated as [TFSI]⁻ or [NTf₂]⁻, is a cornerstone in the development of ionic liquids (ILs) due to the advantageous properties it imparts. Ionic liquids containing the [TFSI]⁻ anion are among the most extensively studied classes of ILs. acs.org The incorporation of the [TFSI]⁻ anion into an ionic liquid formulation generally results in low viscosity and good electrochemical stability when compared to ILs with other anions. mdpi.com
The thermal stability of ionic liquids is significantly influenced by the nature of both the cation and the anion. For a given cation, the thermal stability of ILs typically follows the order: [TFSI]⁻ > [PF₆]⁻ > [BF₄]⁻ > halides. mdpi.com The choice of the cation paired with the [TFSI]⁻ anion has a substantial impact on the resulting IL's physical and electrochemical properties, making the cation's core structure a critical design parameter for specific applications. acs.org For instance, ILs pairing the [TFSI]⁻ anion with cations like alkylpyrrolidinium, alkylammonium, and alkylsulfonium have been explored to fine-tune the properties of materials such as natural rubber composites. mdpi.com
While bulkier aliphatic cations (e.g., ammonium (B1175870), phosphonium (B103445), piperidinium, and pyrrolidinium) combined with [TFSI]⁻ can offer wide electrochemical windows (ECWs > 6 V), they also tend to be more viscous, which in turn lowers their molar conductivity. acs.org In contrast, sulfonium (B1226848) ILs with the [TFSI]⁻ anion, such as diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide, often exhibit lower viscosity and higher ionic conductivities compared to their pyrrolidinium (B1226570) counterparts. mdpi.com The delocalization of the negative charge across the –S-N-S– core of the [TFSI]⁻ anion reduces the interaction between the cation and anion, contributing to these favorable properties. msu.edu
The versatility of the [TFSI]⁻ anion is further demonstrated by its ability to form stable complexes with metal ions through various coordination modes, including monodentate nitrogen or oxygen coordination and bidentate oxygen-oxygen or nitrogen-oxygen coordination. researchgate.net This characteristic is crucial for applications involving metal ion transfer in electrochemical processes. researchgate.net
Table 1: Comparison of Properties of Ionic Liquids Based on Cation Type with [TFSI]⁻ Anion
| Cation Type | General Properties with [TFSI]⁻ Anion | Potential Applications |
| Alkylpyrrolidinium | High thermal stability, wide electrochemical window. mdpi.comfrontiersin.org | Elastomer composites, electrolytes. mdpi.com |
| Alkylammonium | Effective in supporting vulcanization, can increase crosslink density. mdpi.com | Rubber composites, electrolytes. mdpi.com |
| Alkylsulfonium | Lower viscosity and higher ionic conductivity compared to some other cations. mdpi.com | Electrolytes, corrosion inhibitors. mdpi.com |
| Imidazolium (B1220033) | Widely studied, variable properties based on substitution. researchgate.net | Electrolytes, metal ion stabilization. researchgate.net |
Applications in Battery Technology
The lithium salt of the bis(trifluoromethylsulfonyl)imide anion, lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), is a key component in the advancement of various battery technologies. meisenbaochem.comwikipedia.org It is recognized for its excellent electrochemical and thermal stability, high ionic conductivity, and for being a safer alternative to the more conventional lithium hexafluorophosphate (B91526) (LiPF₆). meisenbaochem.comwikipedia.orgacs.org
In lithium-ion batteries, LiTFSI serves as a crucial electrolyte component. meisenbaochem.comontosight.ai Its unique molecular structure contributes to a stable anionic network within the electrolyte, which effectively lowers the solution's viscosity and significantly improves the transport rate of lithium ions. meisenbaochem.com These characteristics lead to enhanced charge-discharge efficiency. meisenbaochem.com Although LiTFSI can exhibit some corrosive effects on aluminum current collectors at voltages above 4.2V, it is widely used in organic electrolyte systems for lithium-ion batteries. meisenbaochem.com The use of LiTFSI can extend the cycle life of the battery, increase its energy storage density, and reduce internal resistance. meisenbaochem.com
The practical application of lithium metal batteries has been hindered by challenges such as low coulombic efficiency and the growth of lithium dendrites, which can pose safety risks. rsc.org Research has shown that innovative electrolyte formulations using LiTFSI can help mitigate these issues. For example, a low-concentration bisalt electrolyte containing both LiTFSI and lithium bis(fluorosulfonyl)imide (LiFSI) in a weakly solvating solvent has been shown to create robust and conductive solid electrolyte interphase (SEI) layers on the lithium metal anode. rsc.org This stable SEI layer is crucial for suppressing dendrite growth and preventing parasitic reactions at the cathode. rsc.org
Gel polymer electrolytes (GPEs) are being developed to enhance the safety and performance of lithium batteries by replacing flammable liquid electrolytes. maas.edu.mmrsc.org LiTFSI is a common salt used in the formulation of GPEs. maas.edu.mmnu.edu.kz These electrolytes typically consist of a polymer matrix that immobilizes a liquid electrolyte containing a lithium salt. nu.edu.kz
In one approach, a GPE was developed using a poly(ionic liquid), poly(diallyldimethylammonium) bis(trifluoromethanesulfonyl)imide (PDADMA TFSI), combined with a high lithium-concentration phosphonium ionic liquid. rsc.org The introduction of the high lithium-concentration ionic liquid effectively lowered the glass transition temperature of the GPE, leading to improved ion dynamics and higher ionic conductivity. rsc.org Another study involved preparing GPEs from a solution of LiTFSI dispersed in a polymer matrix of poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), poly(methyl methacrylate) (PMMA), and poly(N-isopropylacrylamide) (PNIPAM). nu.edu.kz These GPEs demonstrated high electrolyte uptake and effectively suppressed the "shuttle effect" in lithium-sulfur cells, leading to higher sulfur utilization and high coulombic efficiency. nu.edu.kz
Table 2: Research Findings on LiTFSI in Gel Polymer Electrolytes
| Polymer System | Key Findings | Reference |
| PDADMA TFSI / Phosphonium IL | Decreased glass transition temperature, improved ion dynamics, higher ionic conductivity. rsc.org | rsc.org |
| PVDF-HFP / PMMA / PNIPAM | High electrolyte uptake (up to 800 wt%), suppression of shuttle effect in Li-S cells, high coulombic efficiency. nu.edu.kz | nu.edu.kz |
| Imidazolium IL end groups with fluorinated alkyl chains | High lithium-ion conductivity, effective suppression of lithium dendrite growth. chemistryviews.org | chemistryviews.org |
Electrochemical Processes and Devices
The unique properties of bis(trifluoromethylsulfonyl)methane and its corresponding anion make them valuable in a range of electrochemical devices and processes beyond primary and secondary batteries. ontosight.airuifuchemical.com The high electron affinity of the parent compound and the stability and conductivity of its salts are key to these applications. ontosight.ai
Electrochemical double-layer capacitors (EDLCs), also known as supercapacitors, store energy through the adsorption of ions from an electrolyte onto the surface of high-surface-area electrode materials. acs.org Ionic liquids based on the [TFSI]⁻ anion are frequently investigated as electrolytes for EDLCs due to their wide electrochemical windows and good ionic conductivity. frontiersin.orgmdpi.com
The interaction at the interface between the electrode and the ionic liquid electrolyte is critical for the performance of the EDLC. acs.org The structure of the electrical double layer in [TFSI]⁻-based ILs has been a subject of extensive study. acs.org For instance, research on 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide (PMMIm(TFSI)) as an electrolyte with micro-mesoporous carbon electrodes showed that it could enable the construction of safer supercapacitors that can tolerate short periods of over-polarization. mdpi.com The choice of both the cation and the electrode material (e.g., platinum, gold, or glassy carbon) can significantly influence the capacitance-potential profile of the EDLC. acs.org The use of [TFSI]⁻-based ILs is a key strategy in expanding the operating voltage of EDLCs, which is crucial for increasing their energy and power density. mdpi.com
Methane (B114726) Electro-oxidation on Platinum Electrodes
The electrochemical oxidation of methane has been effectively demonstrated on platinum electrodes within ionic liquids featuring the bis(trifluoromethylsulfonyl)imide (NTf₂) anion. researchgate.net Studies have revealed that a distinct catalytic interface between the platinum electrode and the NTf₂-based ionic liquid facilitates the electron transfer reaction necessary for methane oxidation. researchgate.netresearchgate.net This phenomenon is particularly noted in NTf₂-based ionic liquids, as minimal methane electro-oxidation is observed when other anions are present. researchgate.netresearchgate.net
Research utilizing cyclic voltammetry has shown that the process leads to the complete oxidation of methane. researchgate.net In-situ infrared spectroelectrochemistry has confirmed that the final products of this reaction in the ionic liquid [C₄mpy][NTf₂] are carbon dioxide (CO₂) and water, with no incomplete oxidation products being observed. researchgate.net This complete conversion is a significant advantage over many other methane catalytic oxidation systems. researchgate.net
The mechanism is believed to involve the NTf₂ anion directly. It has been proposed that NTf₂ can be oxidized at anodic potentials to generate NTf₂• radicals. nih.gov These radicals are hypothesized to act as catalysts, promoting the electro-oxidation of methane. nih.gov The rate of the electrochemical oxidation of methane at the platinum and [C₄mpy][NTf₂] interface shows a linear dependence on the methane concentration, tested in ranges from 1% to 10% by volume. researchgate.net
Hydrogen Oxidation Mechanisms in Ionic Liquids
The mechanism of hydrogen oxidation on platinum electrodes within aprotic ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion, such as 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide ([Bmpy][NTf₂]), differs from the mechanism observed in traditional aqueous electrolytes. nih.govnih.gov While the initial step, the formation of an adsorbed hydrogen atom on the platinum surface (Pt-H(ad)), known as the Tafel step, is similar to that in aqueous systems, the subsequent oxidation steps (Heyrovsky and Volmer steps) are distinct. researchgate.netnih.gov In these ionic liquids, the oxidation of Pt-H(ad) yields a hydrogen radical and a proton, a departure from the pathways in aqueous acidic or alkaline solutions. researchgate.netnih.gov
A novel mechanism has been identified where the NTf₂ anion plays a direct catalytic role. nih.gov At anodic potentials, the NTf₂⁻ anion can be oxidized to form a platinum-bound NTf₂• radical. nih.gov This radical intermediate then catalyzes the hydrogen oxidation process, enhancing the reaction rate through a "hydrogen abstraction" mechanism. nih.gov This shifts the conventional hydrogen oxidation mechanism to one involving a coupled chemical reaction between hydrogen and the NTf₂• radical on the platinum surface. nih.gov
Gas Absorption and Separation using Ionic Liquids with Bis(trifluoromethylsulfonyl)imide Anion
Ionic liquids (ILs) containing the bis(trifluoromethylsulfonyl)imide anion are recognized for their potential in gas capture and separation processes due to their favorable physicochemical properties, such as low volatility and high thermal stability. nih.gov
CO₂ Capture and Solubility
The bis(trifluoromethylsulfonyl)imide anion has a significant impact on the CO₂ solubility in ionic liquids. mdpi.com Studies have consistently shown that ILs with this anion exhibit high CO₂ solubility, often attributed to the acid-base interactions between CO₂ and the fluoroalkyl groups on the anion. mdpi.com The structure of the cation also plays a role, with longer alkyl chains on the cation generally leading to a slight increase in CO₂ solubility due to a larger free volume in the liquid. nih.govmdpi.com
Research on various imidazolium- and ammonium-based ILs with the bis(trifluoromethylsulfonyl)imide anion has quantified their CO₂ absorption capabilities under different conditions. For example, the CO₂ solubility in 1-Hexadecyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)imide was found to be superior to other tested ILs due to its longer alkyl chain. nih.gov Thermodynamic modeling, such as using the Peng-Robinson equation of state, has been successfully applied to correlate with experimental solubility measurements. nih.govacs.org The solubility of CO₂ generally decreases as temperature increases, which is a key factor for the regeneration of the ionic liquid in a capture cycle. nih.gov
| Ionic Liquid | Abbreviation | Temperature (°C) | Pressure (MPa) | CO₂ Solubility (mole fraction) |
|---|---|---|---|---|
| 1-Decyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)imide | [C₁₀mim][Tf₂N] | 30 | ~1.0 | ~0.45 |
| 1-Hexadecyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)imide | [C₁₆mim][Tf₂N] | 30 | ~0.8 | ~0.45 |
| 1-butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide | [BVIM][Tf₂N] | 40 | ~1.0 | ~0.40 |
| tributylmethylphosphonium bis(trifluoromethylsulfonyl)imide | [P₄₄₄₁][Tf₂N] | 40 | ~1.2 | ~0.40 |
Methane Capture and Selectivity
Ionic liquids with the bis(trifluoromethylsulfonyl)imide anion are also effective solvents for capturing methane (CH₄). mdpi.com Unlike CO₂ solubility, the cation appears to have a more pronounced effect than the anion on CH₄ solubility. mdpi.com For example, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [BMIM][TF₂N], has demonstrated a notable capacity for dissolving methane. mdpi.com The capture process is based on physical absorption, which can reduce the energy requirements for solvent regeneration. mdpi.com
In practical applications, such as capturing fugitive methane from mining ventilation air, the efficiency of CH₄ removal depends on several factors. mdpi.com Studies using packed bed columns have shown that CH₄ removal efficiency in [BMIM][TF₂N] decreases with increasing absorption temperature and is influenced by gas and liquid flow rates. mdpi.com Under optimized conditions, these systems can concentrate methane from a dilute stream. mdpi.com
Selectivity is a critical parameter in gas separation. For mixtures like natural gas, the selective capture of CO₂ over hydrocarbons is essential. The fluorinated nature of the bis(trifluoromethylsulfonyl)imide anion generally increases CO₂ solubility while decreasing that of hydrocarbons like ethane (B1197151), making these ILs promising for CO₂/hydrocarbon selectivity. mdpi.com The selectivity of CO₂ over ethane (C₂H₆) has been quantified for several ILs, with the ranking being influenced by the cation structure. mdpi.comnih.gov For instance, in one study, 1-decyl-3-methyl imidazolium bis(trifluoromethylsulfonyl)imide exhibited the highest selectivity for CO₂ over C₂H₆ among the tested ILs. mdpi.comnih.gov Similarly, for separating methane from nitrogen (N₂), as in ventilation air, [BMIM][TF₂N] has shown a significantly higher removal efficiency for CH₄ than for N₂, demonstrating favorable selectivity. mdpi.com
| Ionic Liquid | Gas Pair | Temperature (K) | Selectivity | Note |
|---|---|---|---|---|
| 1-decyl-3-methyl imidazolium bis(trifluoromethylsulfonyl)imide | CO₂/C₂H₆ | 303.15 | Highest among tested ILs | [IL-1] > [IL-3] > [IL-2] mdpi.comnih.gov |
| 1-hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | CO₂/C₂H₆ | 303.15 | Lowest among tested ILs | [IL-1] > [IL-3] > [IL-2] mdpi.comnih.gov |
| 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | CH₄/N₂ | 303 | ~3.5-fold higher removal for CH₄ | Efficiency in a packed column mdpi.com |
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations of Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids
Molecular dynamics (MD) simulations have been extensively used to investigate the structural and dynamic properties of ionic liquids (ILs) containing the bis(trifluoromethylsulfonyl)imide anion. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the liquid state.
Studies on imidazolium-based ILs, such as [Cnmim][TFSI] (where n = 4, 8, 12), have been conducted over wide temperature ranges to understand the influence of the cation's alkyl chain length. tandfonline.com These simulations have successfully calculated thermodynamic properties like density, thermal expansion, and isothermal compressibility, showing good agreement with experimental data. tandfonline.comCurrent time information in San Francisco, CA, US. Structural properties are often analyzed using radial distribution functions (RDFs), which describe the probability of finding one ion at a certain distance from another. In dicationic ILs with amide functional groups, RDF analysis has shown that TFSI⁻ anions are highly organized around the cation's amide and imidazolium (B1220033) ring hydrogens, indicating specific interaction sites. acs.org
Transport properties such as self-diffusion coefficients, ionic conductivity, and viscosity are also calculated from MD simulations. aip.org It has been observed that cations tend to diffuse faster than the larger TFSI⁻ anions. aip.org However, accurately predicting these dynamic properties can be challenging due to the slow dynamics (sluggishness) of these ILs, often requiring very long simulation times, on the order of tens of nanoseconds, to achieve reliable results, especially at lower temperatures. tandfonline.comaip.org
MD simulations have also been crucial in studying the interface between TFSI-based ILs and solid surfaces. For instance, simulations of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) on mica and graphite (B72142) surfaces have revealed the formation of distinct layered structures at the interface, which differ significantly from the bulk liquid's properties. rsc.org
Quantum Chemistry Calculations on Molecular Structures and Properties
Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), are vital for understanding the intrinsic properties of molecules, such as their geometry, stability, and vibrational frequencies. For the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion, DFT calculations have been instrumental in resolving its conformational preferences.
Research combining Raman spectroscopy with DFT calculations has shown that the TFSI⁻ anion exists in equilibrium between at least two stable conformers in the liquid state. acs.orgacs.org These conformers are distinguished by their symmetry: one possesses C₂ symmetry (often described as the transoid form) and the other has C₁ symmetry (cisoid form). acs.orgacs.org
DFT calculations have determined that the C₂ conformer is the global minimum (the most stable form), while the C₁ conformer is a local minimum, lying at a slightly higher energy. acs.org The calculated energy difference between these two conformers is in the range of 2.2–3.3 kJ mol⁻¹. acs.org This small energy gap explains why both conformers can coexist at room temperature. The presence and equilibrium of these conformers are crucial for interpreting experimental spectroscopic data and understanding the interactions of the anion in different chemical environments. acs.org DFT has also been used to analyze the nature of hydrogen bonding and other interactions in ion pairs, revealing multiple weak C-H---O/N hydrogen bonds between imidazolium cations and the TFSI⁻ anion. chemrxiv.org
Studies on Li⁺ Transport and Coordination in Electrolytes
The coordination and transport of lithium ions (Li⁺) in TFSI-based IL electrolytes are of paramount importance for the development of safer lithium-ion batteries. Computational studies have provided a molecular-level understanding of these processes.
MD simulations, often using polarizable force fields, indicate that Li⁺ ions are strongly coordinated by the oxygen atoms of the TFSI⁻ anions. researchgate.net The primary coordination structure is often a [Li(TFSI)₂]⁻ complex, where the lithium ion is solvated by two TFSI⁻ anions. acs.org Spectroscopic analysis aided by DFT calculations has further detailed this solvating cage, suggesting that it often involves bidentate coordination, with Li⁺ binding to two oxygen atoms from each of the two anions. acs.org At 333 K, simulations show Li⁺ is coordinated by an average of 4.7-4.8 oxygen atoms originating from approximately three TFSI⁻ anions. researchgate.net
The mechanism of Li⁺ transport is a key finding from these studies. It is understood to occur primarily through two mechanisms: vehicular transport, where the Li⁺ ion moves along with its entire solvation shell, and a structural diffusion or exchange mechanism, where Li⁺ hops from one coordination shell to another by exchanging the coordinating TFSI⁻ anions. researchgate.net The latter mechanism is crucial for efficient ion transport. The residence time of anions in the Li⁺ coordination shell is a critical factor; longer residence times indicate slower desolvation kinetics and a greater reliance on the slower vehicular transport mechanism. researchgate.net
Computational Modeling of Gas Solubility in Ionic Liquids
The high thermal stability and low volatility of TFSI-based ILs make them promising solvents for gas separation processes, such as CO₂ capture. Computational modeling is essential for predicting and understanding gas solubility in these liquids, thereby guiding the design of new, more efficient solvents.
Thermodynamic models, particularly equations of state (EOS) like the Peng-Robinson (PR) EOS, are widely used to correlate experimental gas solubility data. nih.govnih.govscispace.com To accurately model the complex interactions in IL-gas systems, the PR-EOS is combined with various mixing rules, such as the van der Waals (vdW1 and vdW2) and the Wong-Sandler mixing rules. nih.govnih.gov Studies correlating the solubility of CO₂ and ethane (B1197151) in imidazolium-based TFSI ILs have shown that the Wong-Sandler mixing rule, often combined with the Non-Random Two-Liquid (NRTL) model, provides the lowest average absolute deviation from experimental data, indicating superior accuracy. nih.govnih.gov
Another powerful approach is the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model, which has been extended to IL-gas systems (UNIFAC-IL-Gas). dtu.dk This group-contribution model allows for the prediction of thermodynamic behavior without extensive experimental data by considering the IL as a collection of functional groups (e.g., cation, anion, substituents). dtu.dk This method is particularly valuable for the computer-aided design and screening of a vast number of potential ILs for specific gas separation tasks. dtu.dk
Computational Analysis of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving TFSI-based compounds. One such example is the study of methane (B114726) electro-oxidation. Research has shown that a platinum (Pt) electrode in a TFSI-based IL exhibits facile electro-oxidation of methane, a reaction that does not occur readily in ILs with other anions. researchgate.net
This suggests a unique catalytic role for the Pt-TFSI interface. Computational analysis helps to elucidate the interactions at this interface and the pathway for the electron transfer reaction. The proposed mechanism involves the TFSI⁻ anion mediating the reaction at the platinum surface. In-situ infrared spectroelectrochemistry confirms that the final oxidation products are CO₂ and water, with no incomplete oxidation products observed. researchgate.net Understanding such mechanisms at a molecular level is crucial for developing new catalytic systems for important chemical transformations. researchgate.net
Biomedical and Pharmaceutical Research Applications
Enzyme Mechanism Studies in Biochemical Assays
The strong acidity and nucleophilic nature of bis(trifluoromethylsulphonyl)methane make it a subject of interest for investigating enzyme mechanisms. Its ability to participate in acid-base reactions and form stable complexes suggests that it could serve as a probe for the microenvironment of enzyme active sites. The trifluoromethylsulfonyl groups are potent electron-withdrawing groups, which can influence the electronic environment of the central carbon atom and its interactions with amino acid residues within an enzyme's catalytic center.
While specific studies detailing the use of this compound in biochemical assays to elucidate enzyme mechanisms are not extensively documented, the properties of related fluorinated compounds provide a basis for its potential utility. For instance, trifluoromethyl ketones are known inhibitors of various hydrolases, acting as transition-state analogs. nih.gov This inhibitory capacity is attributed to the electrophilicity of the ketone and the stability of the resulting hydrate, which mimics the tetrahedral intermediate in ester or amide hydrolysis.
The potential interactions of this compound with enzyme active sites are hypothesized to be driven by its electronic and structural features. The acidic nature of the methylene (B1212753) protons could facilitate interactions with basic residues in an active site, while the sulfonyl oxygens could act as hydrogen bond acceptors.
Table 1: Potential Interactions of this compound in Enzyme Active Sites
| Functional Group of Compound | Potential Interacting Enzyme Residue(s) | Type of Interaction |
|---|---|---|
| Methylene Group (Acidic C-H) | Basic residues (e.g., Histidine, Lysine) | Acid-Base Interaction |
| Sulfonyl Groups (SO₂) | Hydrogen bond donors (e.g., Serine, Threonine) | Hydrogen Bonding |
Potential in Drug Development and Pharmaceutical Intermediates
This compound's stability and reactivity make it a candidate for use in the synthesis of more complex pharmaceutical compounds. lookchem.com Its structure can be modified through substitution reactions, allowing for its incorporation into larger molecular scaffolds. The presence of trifluoromethyl groups is a common feature in many modern pharmaceuticals, as they can enhance metabolic stability, binding affinity, and bioavailability.
The compound can also serve as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is relevant to drug development, as metallodrugs are an important class of therapeutic agents. Lanthanide complexes, for example, have been explored for various biomedical applications, and this compound could be utilized to create novel complexes with desirable therapeutic properties. lookchem.com
Table 2: Potential Roles of this compound in Pharmaceutical Synthesis
| Application | Rationale | Potential Outcome |
|---|---|---|
| Synthetic Intermediate | Stable and reactive scaffold allowing for further chemical modification. lookchem.com | Incorporation into larger, more complex bioactive molecules. |
| Ligand for Metallodrugs | Forms stable complexes with metal ions, such as lanthanides. | Development of novel therapeutic or diagnostic agents. |
Impact on Biological Activity
Direct studies on the biological activity of this compound are limited. However, the known biological effects of structurally related compounds provide insights into its potential impact. Compounds containing trifluoromethyl and sulfonyl groups are known to exhibit a range of biological activities, including enzyme inhibition and antimicrobial effects.
Research on other "bis-methane" derivatives has revealed significant biological potential. For example, various bis(indolyl)methane derivatives have been shown to possess antibacterial and anti-inflammatory properties. researchgate.netresearchgate.net Furthermore, a study on bis-methanethiolsulfonates demonstrated their antimicrobial activity against a range of microorganisms, with their effectiveness linked to the inhibition of cellular respiration. nih.govnih.gov These findings suggest that the core "bis-X-methane" scaffold can be a viable starting point for the development of new bioactive agents.
The introduction of trifluoromethylsulfonyl groups is expected to significantly modulate the biological properties of the methane (B114726) scaffold. The high lipophilicity of the trifluoromethyl groups could enhance the compound's ability to cross biological membranes, potentially increasing its bioavailability and intracellular concentration.
Table 3: Biological Activities of Structurally Related "Bis-Methane" Compounds
| Compound Class | Observed Biological Activity | Reference |
|---|---|---|
| Bis(indolyl)methanes | Antibacterial, Anti-inflammatory | researchgate.netresearchgate.net |
| Bis-methanethiolsulfonates | Antimicrobial (inhibits cellular respiration) | nih.govnih.gov |
Material Science Applications and Advanced Materials
Synthesis of Fluorinated Polymers
Bis(trifluoromethylsulfonyl)methane serves as a key ingredient in the synthesis of fluorinated polymers. These polymers are renowned for their exceptional chemical resistance and thermal stability, making them suitable for applications in harsh environments. chemimpex.com The incorporation of the bis(trifluoromethylsulfonyl)methane moiety into polymer chains enhances these properties. ontosight.ai
The synthesis of such polymers can be achieved through various polymerization techniques. For instance, fluoropolymers and fluoroelastomers are primarily manufactured via heterogeneous polymerization reactions in aqueous systems. google.com While the direct polymerization of bis(trifluoromethylsulfonyl)methane itself isn't commonly detailed, its derivatives and related compounds are instrumental. For example, the synthesis of a bis[(perfluoroalkyl)sulfonyl] superacid monomer demonstrates a pathway to creating fluorinated polymers with strong acid functionalities. doi.org The process for preparing fluoropolymers often involves the polymerization of fluoromonomers in an aqueous medium, a process where the unique properties of fluorinated compounds play a crucial role. google.com
The resulting fluoropolymers find use in a wide array of applications, including coatings, textiles, and building materials, owing to their desirable surface properties.
Role in Advanced Surface Coatings
The application of bis(trifluoromethylsulfonyl)methane extends to the formulation of advanced surface coatings that offer enhanced durability and resistance to corrosion. chemimpex.com These properties are highly sought after in industries such as automotive and aerospace. chemimpex.com The presence of the fluorinated groups contributes to the low surface energy of the coatings, which in turn imparts hydrophobicity and oleophobicity.
Research into fluorinated polyurethanes, for example, highlights a strategy for creating coatings with good surface properties due to the mobility of flexible fluorinated polymer chains linked to a network. While this example doesn't directly use bis(trifluoromethylsulfonyl)methane, it illustrates the principle of incorporating fluorinated moieties to achieve desired surface characteristics. The synthesis of such coatings can involve the reaction of copolymers bearing blocks of polyvinyl alcohol with a cross-linking agent like isophorone (B1672270) diisocyanate.
Development of Proton-Conducting Membranes
Bis(trifluoromethylsulfonyl)methane and its derivatives play a significant role in the development of proton-conducting membranes, which are crucial components of proton-exchange membrane fuel cells (PEMFCs). mdpi.com These membranes facilitate the transport of protons while preventing the mixing of fuel and oxidant. mdpi.com
Ionic liquids (ILs) incorporating the bis(trifluoromethylsulfonyl)imide (TFSI) anion, a close relative of bis(trifluoromethylsulfonyl)methane, have been extensively studied for this purpose. nih.gov These ILs can be incorporated into polymer membranes to enhance their proton conductivity. nih.gov For example, Nafion membranes, a standard in PEMFCs, have been modified with imidazolium-based ILs containing the TFSI anion to improve their performance. nih.gov The high electrochemical stability of the TFSI anion is a key advantage in these applications. nih.gov
Supported ionic liquid membranes (SILMs) based on protic imidazolium (B1220033) ionic liquids with the bis(trifluoromethane sulfonyl)imide anion have been investigated for gas separation applications, which is relevant to the pre-treatment of fuel for PEMFCs. mdpi.comresearchgate.net These membranes have shown potential for separating methane (B114726) from nitrogen. mdpi.comresearchgate.net
| Membrane Type | Ionic Liquid Component | Key Finding |
| Modified Nafion 112 | 1-methyl-3-(4-sulphobutyl)-imidazolium bis(trifluoromethylsulphonyl)imide | Enhanced performance due to electrochemically stable imidazolium cation and highly conductive anions. nih.gov |
| Polymer Gel | 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | Achieved a proton conductivity of 10 mS/cm at room temperature. nih.gov |
| Protic IL Membrane | Benzimidazolium and bis(trifluoromethanesulphonyl)imide | Showed thermal stability up to 350 °C and a conductivity of 8.3 mS/cm at 140 °C. nih.gov |
| Supported Ionic Liquid Membrane (SILM) | 1-H-3-methylimidazolium bis(trifluoromethane sulfonyl)imide | Investigated for CH4/N2 separation. mdpi.comresearchgate.net |
Conducting Polymers and Novel Catalysts for Material Synthesis
Bis(trifluoromethylsulfonyl)methane and its derivatives are utilized in the synthesis of conducting polymers and as novel catalysts for material synthesis. The strong acidity and ability to form stable complexes with metal ions make it a versatile compound in catalysis.
Metal complexes of bis[(perfluoroalkyl)sulfonyl]imides have been employed as Lewis acid catalysts in various organic reactions, including the Diels-Alder reaction and Friedel-Crafts acylation. researchgate.net These catalysts are often reusable and can function under mild reaction conditions. researchgate.net For instance, lanthanide bis(trifluoromethylsulfonyl)amides have been shown to be effective catalysts for the Friedel-Crafts acylation of substituted benzenes. researchgate.net
In the realm of conducting polymers, while direct polymerization of bis(trifluoromethylsulfonyl)methane is not the primary application, its derivatives are used to create ionic polymers (polymeric ionic liquids). These materials combine the properties of ionic liquids with the processability of polymers and are being explored for applications in electrolytes for batteries and other electrochemical devices. researchgate.net
Integration into Polymer Materials via Post-Polymerization Modification
A significant application of bis(trifluoromethylsulfonyl)methane derivatives is their integration into polymer materials through post-polymerization modification. This technique allows for the introduction of specific functionalities onto a pre-existing polymer backbone.
A notable example is the integration of the bis[(trifluoromethyl)sulfonyl]methyl group into polymers. nih.gov This is achieved by reacting a polymer with a suitable functional group with 1,1-bis[(trifluoromethyl)sulfonyl]ethylene. nih.gov This process can even be carried out in the solid state. nih.gov The resulting polymer surface is decorated with these superacidic carbon acid moieties. nih.gov
This modification dramatically alters the properties of the polymer. For instance, the apparent number-average molecular weight (Mn) of a modified polystyrene copolymer increased significantly due to the introduction of the bulky bis[(trifluoromethyl)sulfonyl]methane units. nih.gov Membranes fabricated from these modified polymers have been shown to function as efficient organocatalysts, for example, in the Mukaiyama aldol (B89426) reaction. nih.gov This approach provides a straightforward method for installing superacidic functionalities onto material surfaces without the need for complex chemical treatments. nih.gov
| Polymer | Modification | Resulting Property | Application |
| Polystyrene copolymer | Reaction with 1,1-bis[(trifluoromethyl)sulfonyl]ethylene | Increased apparent molecular weight, surface decorated with superacidic groups. nih.gov | Organocatalyst for Mukaiyama aldol reaction. nih.gov |
Future Directions and Emerging Research Areas
Exploration of Novel Derivatives and Analogues
The core structure of bis(trifluoromethylsulfonyl)methane serves as a versatile scaffold for the synthesis of a wide array of novel derivatives and analogues. Research in this area is primarily focused on modifying the central methylene (B1212753) bridge or substituting the hydrogen atoms to introduce new functionalities and tailor the compound's properties for specific applications.
One promising avenue of exploration is the synthesis of halogenated derivatives. For instance, the reaction of dibromobis(trifluoromethylsulfonyl)methane with electron-deficient olefins in the presence of tributylstibine (B1616207) has been shown to produce 1,1,2-trisubstituted electrophilic cyclopropanes in high yields. lookchem.com This highlights the potential for creating complex cyclic structures with potential applications in organic synthesis.
Furthermore, the synthesis of salts of bis(perfluorosulfonyl)methane, where the methylene protons are replaced by a metal cation, opens up possibilities for their use as catalysts or in materials science. google.com The preparation of these salts often involves the reaction of bis(trifluoromethylsulfonyl)methane with a metal base. The resulting salts can then be reacted with various electrophiles to introduce a wide range of functional groups onto the central carbon atom. google.com
The development of derivatives with extended perfluoroalkyl chains is also an area of active investigation. These analogues are expected to exhibit enhanced thermal and chemical stability, making them suitable for use in extreme environments. The synthesis of such compounds can be achieved through modifications of the synthetic routes used for bis(trifluoromethylsulfonyl)methane. patsnap.com
| Derivative/Analogue Class | Synthetic Strategy | Potential Applications |
| Halogenated Derivatives | Reaction of halogenated precursors with olefins | Synthesis of complex cyclic compounds |
| Metal Salts | Deprotonation with a metal base | Catalysis, materials science |
| Extended Perfluoroalkyl Chains | Modification of standard synthetic routes | High-performance lubricants, thermally stable polymers |
| Functionalized Methylene Bridge | Reaction with various electrophiles | Tailored electronic and steric properties |
Expanded Applications in Sustainable Chemistry
The principles of sustainable chemistry, or green chemistry, are increasingly guiding chemical research and industrial processes. Bis(trifluoromethylsulfonyl)methane and its derivatives are poised to play a significant role in this transition due to their unique properties.
One of the most promising applications is in the development of novel ionic liquids. Ionic liquids are salts with low melting points that are being explored as environmentally benign alternatives to volatile organic solvents. The bis(trifluoromethylsulfonyl)imide anion ([Tf₂N]⁻), an analogue of bis(trifluoromethylsulfonyl)methane, is a key component of many ionic liquids with desirable properties such as high thermal stability and low viscosity. These ionic liquids have shown promise in applications such as CO₂ capture and as electrolytes in batteries. chemimpex.com Research is ongoing to develop ionic liquids based on the bis(trifluoromethylsulfonyl)methanide anion, which may offer unique advantages.
In the realm of catalysis, bis(trifluoromethylsulfonyl)methane can act as a potent Brønsted acid catalyst in organic synthesis, promoting reactions with high efficiency and selectivity. Its strong acidity can lead to faster reaction rates and cleaner product formation, reducing the need for harsh reaction conditions and minimizing waste generation.
Furthermore, the incorporation of bis(trifluoromethylsulfonyl)methane moieties into polymer backbones can enhance the thermal stability and chemical resistance of the resulting materials. ontosight.ai This can lead to the development of more durable and long-lasting plastics and coatings, reducing the environmental impact associated with material degradation and replacement. The use of renewable raw materials in conjunction with these advanced polymers, through approaches like the biomass balance process, further contributes to sustainability. basf.com
| Area of Sustainable Chemistry | Application of Bis(trifluoromethylsulfonyl)methane | Potential Impact |
| Green Solvents | Component of novel ionic liquids | Reduction of volatile organic compound (VOC) emissions |
| Catalysis | Strong Brønsted acid catalyst | Increased reaction efficiency, reduced waste |
| Advanced Materials | Enhancing polymer stability | Development of durable and long-lasting materials |
| Energy Storage | Electrolytes in batteries | Improved battery performance and safety |
Advanced Spectroscopic and Characterization Techniques
A thorough understanding of the structure, dynamics, and properties of bis(trifluoromethylsulfonyl)methane and its derivatives is crucial for their effective application. Advanced spectroscopic and characterization techniques are indispensable tools in this endeavor.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is particularly powerful for probing the conformational states of the bis(trifluoromethylsulfonyl)imide anion, a close analogue. researchgate.netyork.ac.uk By combining experimental spectra with computational methods like density functional theory (DFT), researchers can distinguish between different conformers and understand how factors like temperature and solvent affect the conformational equilibrium. researchgate.netresearchgate.netnih.gov These techniques can be similarly applied to bis(trifluoromethylsulfonyl)methane to elucidate its structural dynamics.
Nuclear magnetic resonance (NMR) spectroscopy is another vital tool for characterizing these compounds. ¹H, ¹³C, ¹⁹F, and ³³S NMR can provide detailed information about the molecular structure and purity of synthesized derivatives. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can be used to establish through-bond and through-space connectivities in more complex derivatives.
Calorimetric techniques, such as adiabatic calorimetry, are employed to study the thermodynamic properties of related ionic compounds. mdpi.comresearchgate.net These studies provide crucial data on heat capacity, enthalpy, and entropy, which are essential for understanding the phase behavior and stability of these materials. mdpi.comresearchgate.net
| Technique | Information Obtained | Relevance to Bis(trifluoromethylsulfonyl)methane |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes, functional groups, conformational states | Understanding molecular structure and dynamics |
| Raman Spectroscopy | Vibrational modes, conformational isomerism | Complementary to FTIR for structural analysis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, purity, connectivity | Characterization of novel derivatives |
| Density Functional Theory (DFT) | Calculated spectra, conformational energies | Aiding in the interpretation of experimental data |
| Adiabatic Calorimetry | Heat capacity, enthalpy, entropy | Thermodynamic characterization of related materials |
Interdisciplinary Research with Biological and Nanoscience Fields
The unique properties of bis(trifluoromethylsulfonyl)methane and its derivatives are attracting attention from researchers in fields beyond traditional chemistry, particularly in the biological and nanoscience arenas.
In the biological field, the focus is on exploring the potential of novel methane (B114726) derivatives as bioactive compounds. For example, research into novel aryl (dithioglycosyl)methane derivatives has shown their potential as anti-proliferative agents against cancer cell lines. nih.gov While not directly involving bis(trifluoromethylsulfonyl)methane, this demonstrates the potential for methane derivatives to be biologically active. The strong electron-withdrawing nature of the trifluoromethylsulfonyl groups could be leveraged to design compounds with specific electronic properties that could interact with biological targets. nih.gov
In the realm of nanoscience, bis(trifluoromethylsulfonyl)methane can be used in the synthesis of advanced nanomaterials. Its incorporation into polymer matrices can lead to the development of nanocomposites with enhanced thermal and mechanical properties. ontosight.ai Furthermore, its ability to act as a ligand for metal ions opens up possibilities for the creation of novel metal-organic frameworks (MOFs). lookchem.com MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. Bio-inspired MOF catalysts are being developed for selective methane oxidation, highlighting the intersection of catalysis, nanoscience, and biochemistry. scispace.comnih.govberkeley.edu
The use of bis(trifluoromethylsulfonyl)methane-based ionic liquids as media for electrochemical reactions at the nanoscale is another promising area. The unique interface between an electrode and an ionic liquid can facilitate novel catalytic processes, such as the electro-oxidation of methane. researchgate.net
| Interdisciplinary Field | Potential Application/Research Area | Scientific Rationale |
| Medicinal Chemistry | Design of novel bioactive compounds | Tailoring electronic properties for interaction with biological targets |
| Materials Science | Development of advanced nanocomposites | Enhancing thermal and mechanical properties of polymers |
| Nanoscience | Synthesis of metal-organic frameworks (MOFs) | Creating porous materials for catalysis and separation |
| Electrochemistry | Nanoscale electrochemical reactions in ionic liquids | Facilitating novel catalytic processes at electrode-ionic liquid interfaces |
Q & A
Q. What are the key considerations for synthesizing BTFSM with high purity for electrochemical studies?
BTFSM is often synthesized via nucleophilic substitution reactions between trifluoromethanesulfonyl precursors and methylating agents. A critical step is the removal of residual halides (e.g., Cl⁻, Br⁻) that can interfere with electrochemical stability. Purification involves sequential washing with deionized water and vacuum distillation to achieve >99% purity. Ionic liquid analogs like [EMIM][Tf2N] ( ) highlight the importance of rigorous drying (e.g., molecular sieves) to eliminate trace moisture, which can degrade sulfonyl groups. Analytical validation via ¹⁹F NMR and mass spectrometry is recommended .
Q. How does BTFSM’s thermal stability influence its application in high-temperature reactions?
BTFSM derivatives, such as [P66614][Tf2N], exhibit thermal stability up to 300°C under inert atmospheres (). For BTFSM itself, thermogravimetric analysis (TGA) should be conducted at heating rates of 10°C/min in nitrogen to identify decomposition thresholds. Stability is enhanced in hydrophobic ionic liquids, but acidic impurities (e.g., residual triflic acid) can accelerate degradation. Pre-treatment with activated carbon or ion-exchange resins mitigates this .
Q. What safety protocols are essential when handling BTFSM in laboratory settings?
BTFSM’s sulfonyl groups can hydrolyze to release toxic HF under acidic conditions. OSHA-compliant personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and sealed goggles, is mandatory ( ). Work should occur in fume hoods with HF gas detectors. Emergency protocols require calcium gluconate gel for dermal exposure and immediate neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How do solvent interactions affect BTFSM’s electrochemical performance in non-aqueous electrolytes?
In solvents like acetonitrile or propylene carbonate, BTFSM’s ionic conductivity depends on its dissociation into [CF₃SO₂]⁻ and [CH₃]⁺ ions. Electrochemical impedance spectroscopy (EIS) at varying concentrations (0.1–1.0 M) reveals ion-pairing effects, with Walden plots comparing molar conductivity to viscosity. For example, [EMIM][Tf2N] shows higher conductivity in low-polarity solvents due to reduced ion aggregation ( ). Additives like 1-ethyl-3-methylimidazolium chloride can disrupt ion pairs but may introduce side reactions .
Q. What methodologies resolve contradictions in reported solubility data for BTFSM in polar aprotic solvents?
Discrepancies arise from impurities (e.g., water, halides) and measurement techniques. A standardized approach involves:
- Dynamic light scattering (DLS) to detect colloidal aggregates.
- Karl Fischer titration to quantify water content (<10 ppm).
- UV-Vis spectroscopy with BTFSM-specific chromophores (e.g., 3,5-bis(trifluoromethyl)benzoic acid derivatives, ) to calibrate solubility. For example, BTFSM solubility in DMF varies by 15% between studies, attributed to trace moisture altering dielectric constants .
Q. How can BTFSM’s catalytic role in glycosylation reactions be optimized using kinetic studies?
BTFSM derivatives, like trifluoromethanesulfonic acid ( ), act as Lewis acid catalysts. Kinetic profiling via in situ ¹H NMR monitors reaction intermediates. For sialylation, optimal conditions include 0.1–0.3 equiv BTFSM in dry CH₂Cl₂ with 4 Å molecular sieves ( ). Arrhenius plots (20–60°C) reveal activation energies, while competing pathways (e.g., β-elimination) are suppressed by low temperatures (−20°C) and stoichiometric control .
Q. What advanced characterization techniques validate BTFSM’s structural integrity in novel ionic liquid matrices?
- X-ray photoelectron spectroscopy (XPS) confirms sulfur oxidation states (e.g., S⁶+ in sulfonyl groups).
- Raman spectroscopy identifies vibrational modes of CF₃ and SO₂ groups (500–1400 cm⁻¹).
- Differential scanning calorimetry (DSC) detects glass transitions (Tg) and crystallinity in hybrid matrices (e.g., BTFSM-doped polymers). For [N1888][Tf2N], DSC shows Tg at −65°C, indicating flexibility in solid-state applications ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
